
Target
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Target” is a hypothetical chemical entity used for illustrative purposes in various scientific and educational contexts. It serves as a model compound to demonstrate various chemical principles, synthetic methods, and applications in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Target” can be achieved through several synthetic routes, depending on the desired functional groups and molecular structure. One common method involves the condensation reaction between an aldehyde and a ketone in the presence of a base, such as sodium hydroxide, to form an α,β-unsaturated carbonyl compound. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or water
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
In an industrial setting, the production of “this compound” might involve large-scale batch reactors or continuous flow reactors to ensure consistent quality and yield. The process would be optimized for:
High yield: Using excess reactants and optimized reaction conditions
Purity: Employing purification techniques such as distillation or recrystallization
Cost-effectiveness: Utilizing cost-effective raw materials and energy-efficient processes
Analyse Chemischer Reaktionen
Types of Reactions
“Target” undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by nucleophiles like hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium hydroxide in aqueous solution
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Hydroxyl or cyano derivatives
Wissenschaftliche Forschungsanwendungen
“Target” is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: As a model compound in studying reaction mechanisms and kinetics.
Biology: In the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceuticals and as a reference compound in drug discovery.
Industry: In the production of polymers, dyes, and agrochemicals.
Wirkmechanismus
The mechanism by which “Target” exerts its effects depends on its specific chemical structure and functional groups. Generally, it interacts with molecular targets such as enzymes, receptors, or nucleic acids through:
Covalent bonding: Forming stable covalent bonds with active sites of enzymes.
Non-covalent interactions: Engaging in hydrogen bonding, van der Waals forces, and ionic interactions with receptors or other biomolecules.
Pathways involved: Modulating biochemical pathways by inhibiting or activating specific enzymes or receptors.
Eigenschaften
CAS-Nummer |
75217-24-2 |
|---|---|
Molekularformel |
C32H40Cl2N3O6PS |
Molekulargewicht |
696.6 g/mol |
IUPAC-Name |
4-dimethoxyphosphinothioyloxy-N,N-diethyl-6-methylpyrimidin-2-amine;(3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H20Cl2O3.C11H20N3O3PS/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15;1-6-14(7-2)11-12-9(3)8-10(13-11)17-18(19,15-4)16-5/h3-12,17,19H,13H2,1-2H3;8H,6-7H2,1-5H3 |
InChI-Schlüssel |
POBVJVSSUNGWAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC(=CC(=N1)OP(=S)(OC)OC)C.CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



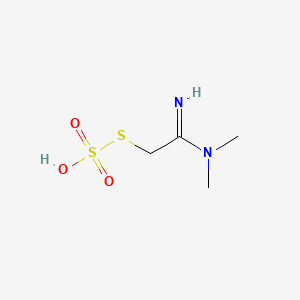
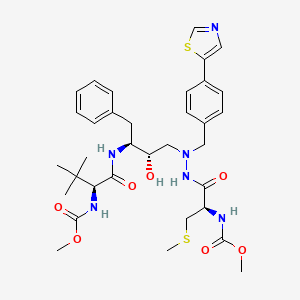

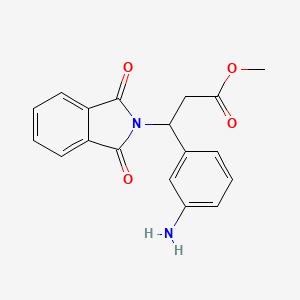
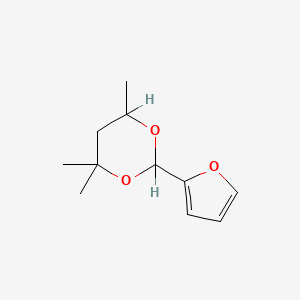
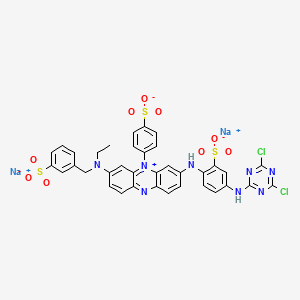


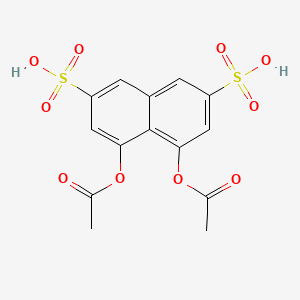

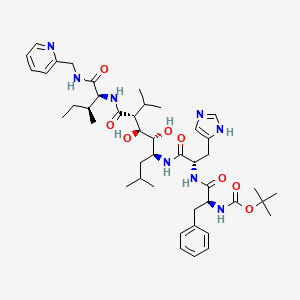
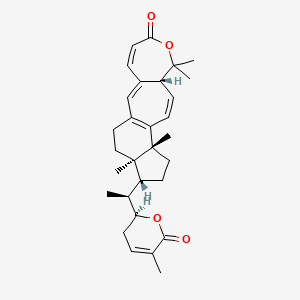
![(1R,2E,4R,7S,8R,9R,10S)-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9,10-triol](/img/structure/B12795320.png)
